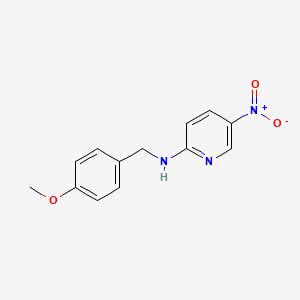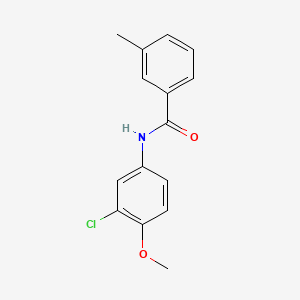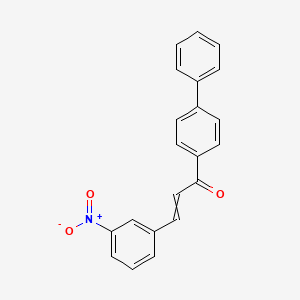
Cyclopentyl-(2-fluoro-benzyl)-amine
Vue d'ensemble
Description
“Cyclopentyl-(2-fluoro-benzyl)-amine” is a compound that contains a cyclopentyl group, a 2-fluorobenzyl group, and an amine group . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Enzymatic methods for the synthesis of fluorinated compounds are significant, and the direct formation of the C-F bond by fluorinase is the most effective and promising method . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens (chlorine, bromine, iodine, astatine, and tennessine), non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . This includes free radical bromination, nucleophilic substitution, and oxidation .Applications De Recherche Scientifique
Synthesis of Fluorinated Heterocycles : Cyclopentyl-(2-fluoro-benzyl)-amine is used in the synthesis of fluorinated heterocycles. A mild intramolecular fluoro-cyclisation reaction involving benzylic alcohols and amines has been developed, where Selectfluor is used as a fluorine source and base for electrophilic cyclisations, leading to the formation of fluorinated heterocycles with 1,3-disubstitution (Parmar & Rueping, 2014).
Catalytic Applications : It finds application in catalysis, particularly in the reductive amination of cyclopentanone. The use of Ru/Nb2O5 catalysts has been shown to yield cyclopentylamine, an important chemical in the production of pesticides, cosmetics, and medicines (Guo et al., 2019).
Prodrug Synthesis : It is involved in the creation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These prodrugs have been found to revert rapidly and quantitatively to their parent amine in vivo, showing potential in the treatment of breast and ovarian tumors (Bradshaw et al., 2002).
P450-Catalyzed Intramolecular sp3 C–H Amination : Cytochrome P450 enzymes are efficient catalysts for mediating intramolecular benzylic C–H amination reactions in a variety of arylsulfonyl azide compounds, allowing for stereo- and enantioselective formation of sultam products (Singh, Bordeaux & Fasan, 2014).
Bioconjugation Studies : The compound has implications in the study of bioconjugation, particularly in understanding the mechanism of amide formation in aqueous media between carboxylic acid and amine (Nakajima & Ikada, 1995).
Synthesis of Herbicides : The cascade cyclization of fluoroalkyl alkynylimines with primary amines, including the synthesis of 4-amino-5-fluoropicolinates, has been modified for potential herbicide applications. This method allows access to picolinic acids with substituents previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).
Safety and Hazards
Orientations Futures
Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including various enzymes . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Mécanisme D'action
Target of Action
Similar compounds have been found to target the p2y12 receptor, which plays a central role in the physiological process of hemostasis and thrombosis .
Mode of Action
It’s known that the presence of a benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Biochemical Pathways
Similar compounds have been shown to affect the soluble guanylyl cyclase (sgc) pathway, which plays a crucial role in smooth muscle tone and nadph oxidase activity/expression .
Pharmacokinetics
Similar compounds have been shown to relax corpus cavernosum tissue in a concentration-dependent manner, suggesting good bioavailability .
Result of Action
Similar compounds have been shown to reduce superoxide formation and inhibit the expression of nadph oxidase subunits .
Action Environment
It’s known that the rate of reaction of similar compounds can be influenced by differences in electronegativity .
Analyse Biochimique
Biochemical Properties
Cyclopentyl-(2-fluoro-benzyl)-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. The interaction with MAO involves the inhibition of the enzyme’s activity, which can affect the metabolism of neurotransmitters. Additionally, this compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates through oxidation reactions .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can alter gene expression by interacting with transcription factors, thereby impacting cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes such as MAO, leading to the inhibition of their catalytic activity. This inhibition can result in altered levels of neurotransmitters in the brain. Additionally, this compound can activate certain receptors, triggering downstream signaling cascades that influence cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to light and oxygen. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions. Threshold effects have been observed, where a specific dosage range results in significant biochemical and physiological changes. High doses of this compound can cause oxidative stress and damage to cellular components, highlighting the importance of dosage regulation in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation reactions. These metabolic processes can affect the overall bioavailability and activity of this compound in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as organic cation transporters (OCTs). Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound is known to localize in the cytoplasm and mitochondria, where it can interact with various enzymes and proteins. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are crucial for understanding the biochemical and physiological effects of this compound .
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c13-12-8-4-1-5-10(12)9-14-11-6-2-3-7-11/h1,4-5,8,11,14H,2-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RABPPLBEHXEIKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



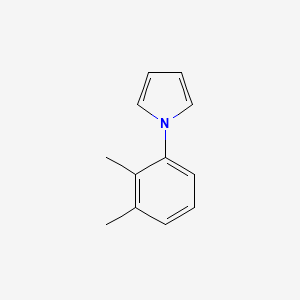
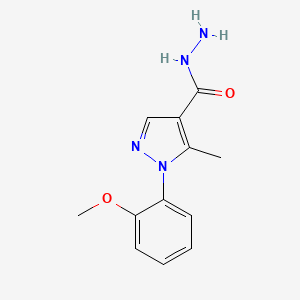
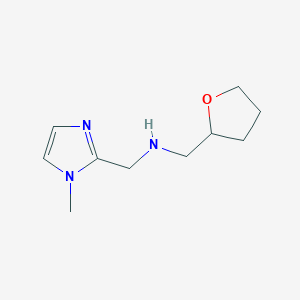

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/structure/B1636494.png)
![2,2,2-trifluoro-N-[3-(hydroxymethyl)phenyl]acetamide](/img/structure/B1636497.png)

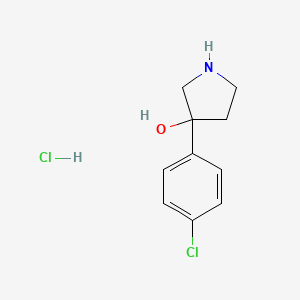
![N-(4-nitrophenyl)-4-[4-(N-(4-nitrophenyl)anilino)phenyl]-N-phenylaniline](/img/structure/B1636506.png)
![3-Methyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carboxylic acid](/img/structure/B1636508.png)
